molecular formula C20H23N5O2 B2728601 N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1788674-01-0

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2728601
CAS RN: 1788674-01-0
M. Wt: 365.437
InChI Key: SSKDWPIHKXCBRK-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPD, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPPD is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : Piperidinium derivatives have been utilized in the synthesis of complex heterocyclic structures, demonstrating their role in the development of novel chemical entities. For example, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of piperidine derivatives in chemical synthesis (Dotsenko, Krivokolysko, & Litvinov, 2012).

  • Antibacterial Applications : Novel carboxamide derivatives synthesized from piperidine have shown antibacterial activities against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Biological Activities

  • Anti-HIV Activities : Piperidine-4-yl-aminopyrimidines have been investigated as HIV-1 reverse transcriptase inhibitors, showing broad potency against resistant mutant viruses. This highlights the significance of piperidine derivatives in developing therapies for HIV-1 (Tang et al., 2010).

  • Anticancer Properties : Piperidine carboxamide derivatives have demonstrated anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. The presence of electron-donating and withdrawing groups in these compounds may influence their potency and serve as a basis for anticancer drug development (Kambappa et al., 2017).

Pharmaceutical Applications

  • CCR5 Antagonist for HIV-1 : The discovery of piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity showcases the therapeutic applications of piperidine derivatives in treating HIV-1 infections, demonstrating their role in developing novel antiretroviral drugs (Imamura et al., 2006).

  • Antimicrobial Evaluation : Fluoroquinolone-based thiazolidinones derived from piperidine have exhibited antifungal and antibacterial activities, further underlining the pharmaceutical potential of piperidine derivatives in addressing infectious diseases (Patel & Patel, 2010).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-16(15)24-20(27)14-7-9-25(10-8-14)18-11-17(13-5-6-13)22-12-23-18/h1-4,11-14H,5-10H2,(H2,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKDWPIHKXCBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

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